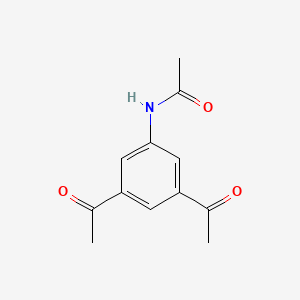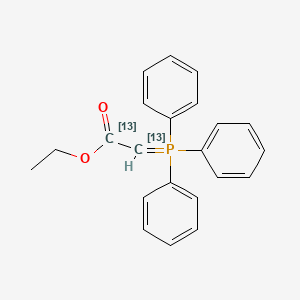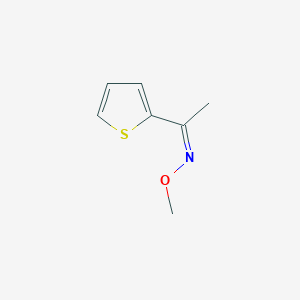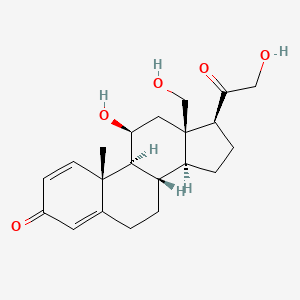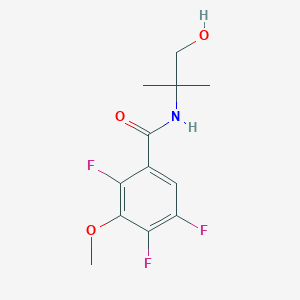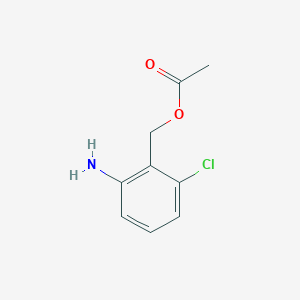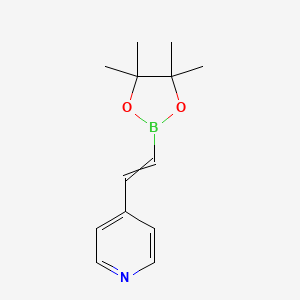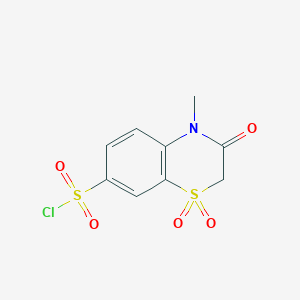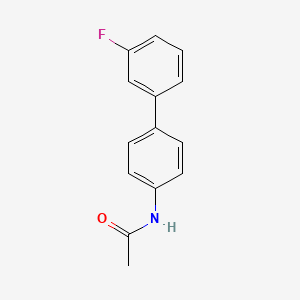![molecular formula C23H18Cl3N5O B13405900 [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a triazine ring and a phenoxazinylidene moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride typically involves the reaction of cyanuric chloride with various amines and phenoxazinylidene derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with 4-aminobenzoic acid, followed by further reactions with diethylamine and phenoxazinylidene derivatives . The reaction conditions often include the use of sodium carbonate as an acid scavenger and maintaining the temperature in an ice bath to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for triazine derivatives, where the chlorine atoms are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phenoxazinylidene moiety.
Condensation Reactions: These reactions can form more complex structures by combining with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, diethylamine, and various phenoxazinylidene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives and phenoxazinylidene compounds, which can have applications in different fields .
Scientific Research Applications
Chemistry
In chemistry, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is used as a precursor for synthesizing other complex organic molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for use in organic electronics and semiconductors .
Mechanism of Action
The mechanism of action of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride involves its interaction with cellular components. The triazine ring can interact with nucleic acids, while the phenoxazinylidene moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
- 4,6-Dichloro-1,3,5-triazin-2-ylamino-benzoic acid
Uniqueness
Compared to similar compounds, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride stands out due to its unique combination of a triazine ring and a phenoxazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H18Cl3N5O |
|---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
[5-(4,6-dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C23H18Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GCXRSLSNVJDKMV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
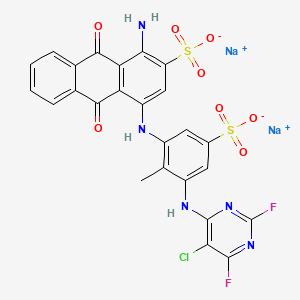

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
